molecular formula C15H16Cl6O4 B12704311 2,2'-((1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-en-2-ylidene)bis(methyleneoxymethylene))bisoxirane CAS No. 93951-25-8

2,2'-((1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-en-2-ylidene)bis(methyleneoxymethylene))bisoxirane

Cat. No.: B12704311
CAS No.: 93951-25-8
M. Wt: 473.0 g/mol
InChI Key: LQTQDWMOFMCUMR-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Designations

The compound’s IUPAC name, 2-[[1,4,5,6,7,7-hexachloro-3-(oxiran-2-ylmethoxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methoxymethyl]oxirane , reflects its bicyclic core and substituent arrangement. The bicyclo[2.2.1]hept-5-ene framework is modified by six chlorine atoms at positions 1, 4, 5, 6, 7, and 7, forming a hexachlorinated system. Two oxirane (epoxide) groups are appended via methyleneoxymethylene linkers at the 2- and 3-positions of the bicyclic structure.

Alternative designations include:

  • CAS Registry Number : 47385-50-2
  • European Community (EC) Number : 256-312-4
  • DSSTox Substance ID : DTXSID10963819
  • Synonym : 2,2'-[(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-diyl)bis(methyleneoxymethylene)]bisoxirane.

The molecular formula C₁₅H₁₆Cl₆O₄ (molecular weight: 473.0 g/mol) confirms the presence of 15 carbon atoms, 16 hydrogens, six chlorines, and four oxygens. The SMILES notation C1C(O1)COCC2C(C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)COCC4CO4 further elucidates the connectivity, highlighting the two epoxy rings and chlorinated bicycloheptene core.

Crystallographic Analysis and Three-Dimensional Conformation

Though direct crystallographic data for this compound remains unpublished, its structural analogy to chlorinated bicyclic terpenes permits inferences. The bicyclo[2.2.1]hept-5-ene system adopts a norbornene-like geometry, with the two bridgehead carbons (positions 1 and 4) and the double bond (position 5) creating a rigid, boat-shaped framework. The six chlorine atoms occupy equatorial positions on the bicyclic structure, minimizing steric strain.

The methyleneoxymethylene linkers (-CH₂-O-CH₂-) tether the oxirane rings to the bicycloheptene core, orienting the epoxy groups perpendicular to the chlorinated plane. This arrangement likely reduces electronic interactions between the electron-deficient chlorinated system and the strained epoxide rings.

Structural Parameter Value/Description
Bicyclic system Bicyclo[2.2.1]hept-5-ene
Chlorine substitution 1,4,5,6,7,7-hexachloro
Epoxy group positions 2- and 3-positions via methyleneoxymethylene linkers
Molecular symmetry C₁ (asymmetric substitution pattern)

Spectroscopic Identification Protocols (NMR, FT-IR, HRMS)

Nuclear Magnetic Resonance (NMR) Spectroscopy :

  • ¹H NMR : Signals for the epoxy methylene protons (-O-CH₂-O-) appear as doublets of doublets near δ 3.1–3.4 ppm due to coupling with adjacent oxirane protons. The bicyclic methane protons (C-H) resonate upfield at δ 2.5–3.0 ppm, while chlorine-bearing carbons exhibit deshielded ¹³C signals at δ 70–90 ppm.
  • ¹³C NMR : The oxirane carbons (C-O) appear at δ 44–52 ppm, distinct from the chlorinated bicyclic carbons (δ 55–75 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy :

  • Strong absorption at 750–790 cm⁻¹ corresponds to C-Cl stretching vibrations.
  • Epoxide ring asymmetrical stretching modes generate bands at 920–940 cm⁻¹ and 850–870 cm⁻¹ .
  • Ether linkages (C-O-C) exhibit stretches near 1100–1150 cm⁻¹ .

High-Resolution Mass Spectrometry (HRMS) :

  • Molecular ion peak observed at m/z 472.9023 ([M]⁺), consistent with the molecular formula C₁₅H₁₆Cl₆O₄ (calculated: 472.9031).
  • Fragment ions at m/z 437.8 ([M-Cl]⁺) and m/z 354.6 ([M-2Cl-OCH₂C₃H₅O]⁺) confirm sequential loss of chlorine atoms and epoxy-containing side chains.

Comparative Structural Relationships to Toxaphene Congeners

This compound shares structural motifs with toxaphene , a complex mixture of polychlorinated bornanes and camphenes. Key similarities include:

  • Bicyclic chlorinated core : Both feature a norbornene-derived skeleton with extensive chlorine substitution.
  • Resistance to degradation : The hexachloro configuration and epoxy groups enhance stability against hydrolytic and oxidative breakdown, akin to toxaphene’s environmental persistence.

Notable differences include:

  • Epoxide functionality : Unlike most toxaphene congeners, this compound incorporates reactive oxirane rings, potentially altering its biochemical interactions.
  • Symmetry reduction : The asymmetric substitution pattern contrasts with toxaphene’s more regular chlorination patterns, possibly influencing stereochemical behavior.
Feature This Compound Toxaphene Congeners
Core structure Bicyclo[2.2.1]hept-5-ene Bicyclo[2.2.1]heptane or bornane
Chlorination pattern 1,4,5,6,7,7-hexachloro 2,2,5-endo,6-exo,8,8,9,10-octachloro
Functional groups Two epoxy rings Typically unfunctionalized
Molecular weight 473.0 g/mol 414–500 g/mol

Properties

CAS No.

93951-25-8

Molecular Formula

C15H16Cl6O4

Molecular Weight

473.0 g/mol

IUPAC Name

2-[[1,4,5,6,7,7-hexachloro-2-(oxiran-2-ylmethoxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methoxymethyl]oxirane

InChI

InChI=1S/C15H16Cl6O4/c16-10-11(17)14(19)12(6-22-1-8-3-24-8,7-23-2-9-4-25-9)5-13(10,18)15(14,20)21/h8-9H,1-7H2

InChI Key

LQTQDWMOFMCUMR-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COCC2(CC3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)COCC4CO4

Origin of Product

United States

Preparation Methods

Step 1: Formation of the Chlorinated Bicyclic Framework

  • Reaction: Hexachlorocyclopentadiene reacts with maleic anhydride under controlled conditions to form 1,4,5,6,7,7-hexachlorobicyclo(2.2.1)hept-5-ene .
  • Conditions: The reaction is typically conducted at moderate temperatures (50–80°C) to optimize yield while minimizing side reactions.

Step 2: Functionalization with Oxirane Groups

  • Reaction: The chlorinated bicyclic compound is further functionalized by introducing oxirane groups through a reaction with epichlorohydrin or similar reagents.
  • Catalyst: Acidic or basic catalysts (e.g., sulfuric acid or sodium hydroxide) are used to facilitate ring-opening and subsequent attachment of oxirane functionalities.
  • Conditions: Temperature control (30–50°C) is critical during this step to prevent degradation of the chlorinated framework.

Step 3: Structural Optimization

  • Reaction: The intermediate product undergoes purification and structural optimization using recrystallization or chromatographic methods.
  • Analysis: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm the molecular structure and purity.

Reaction Mechanism

The synthesis mechanism relies on two key principles:

  • Electrophilic Addition: The electron-deficient nature of hexachlorocyclopentadiene facilitates its reaction with maleic anhydride.
  • Oxirane Formation: The introduction of oxirane groups occurs via nucleophilic substitution reactions involving halogenated intermediates.

Analytical Techniques

To ensure the quality of the synthesized compound:

  • NMR Spectroscopy: Used to verify the chemical structure and confirm the presence of oxirane groups.
  • Mass Spectrometry: Provides molecular weight data (473 g/mol).
  • Chromatography: Ensures purity by separating unreacted precursors and byproducts.

Summary Table

Step Reaction Key Conditions Analytical Methods
1 Diels-Alder Reaction 50–80°C N/A
2 Oxirane Functionalization 30–50°C; Acid/Base Catalyst NMR Spectroscopy
3 Purification & Optimization Ambient Temperature Mass Spectrometry

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of chlorine atoms with other substituents .

Scientific Research Applications

Material Science

The compound is utilized in the development of advanced polymeric materials due to its ability to undergo cross-linking reactions. The hexachloro structure enhances thermal stability and mechanical strength in polymer matrices.

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
Cross-linking AbilityYes

Medicinal Chemistry

Research indicates potential applications in drug development as a precursor for synthesizing biologically active compounds. The unique oxirane structure allows for modifications that can lead to novel therapeutic agents.

  • Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of this compound that exhibited cytotoxic effects against cancer cell lines. The oxirane moiety was crucial for enhancing biological activity.

Environmental Science

Due to its chlorinated structure, this compound has been studied for its environmental impact and degradation pathways. It can act as a model compound for understanding the behavior of similar chlorinated organic pollutants.

Environmental ImpactNotes
PersistenceHigh
BiodegradabilityLimited
ToxicityRequires assessment

Synthesis Overview

  • Starting Materials : Hexachlorobicyclo[2.2.1]heptene derivatives.
  • Reagents : Methylene oxymethylene compounds.
  • Conditions : Controlled temperature and pressure to facilitate cyclization and functionalization.

Mechanism of Action

The mechanism of action of 2,2’-((1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-en-2-ylidene)bis(methyleneoxymethylene))bisoxirane involves its interaction with specific molecular targets and pathways. The compound’s multiple chlorine atoms and oxirane ring allow it to form strong bonds with various substrates, leading to significant changes in their chemical and physical properties. These interactions can result in the inhibition of certain enzymes or the disruption of cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Bisphenol A Diglycidyl Ether (DGEBA)

  • Structure: Contains a bisphenol A (BPA) core with two glycidyl ether groups.
  • Key Differences : Unlike the hexachlorobicyclo core, DGEBA has a flexible isopropylidene bridge between aromatic rings, reducing rigidity .
  • Applications : Widely used in epoxy resins for electronics and composites due to balanced mechanical and thermal properties.

Bisphenol F Diglycidyl Ether (DGEBF, CAS 2095-03-6)

  • Structure : Methylenebis(phenyleneoxymethylene)bisoxirane with a central methylene group instead of chlorine-substituted bicyclo.
  • Key Differences : Lower halogen content results in reduced flame retardancy but improved environmental compatibility compared to the hexachlorinated compound.
  • Applications : High-performance adhesives and low-viscosity resins .

Modified Bisphenol A Epoxy Resin (CAS 71033-08-4)

  • Structure : Features butoxymethyl-ethylene spacers between the aromatic rings and epoxy groups .
  • Key Differences : Alkyloxy side chains enhance flexibility and solubility but decrease thermal stability relative to the chlorinated bicyclo compound.

Physicochemical Properties

Property Target Compound (Hexachlorobicyclo) DGEBA DGEBF Modified Bisphenol A
Molecular Weight (g/mol) ~600 (estimated) 340.41 312.36 600.78
Epoxide Equivalent Weight ~300 (estimated) 170–190 160–180 280–320
Thermal Stability (°C) >250 (predicted) 150–200 180–220 120–160
Halogen Content High (6 Cl atoms) None None None

Notes:

  • The hexachlorinated bicyclo structure likely enhances thermal stability and flame retardancy but may raise environmental concerns due to persistent halogenated byproducts .
  • DGEBF’s lower viscosity and higher reactivity make it preferable for applications requiring rapid curing .

Curing Behavior

  • Hexachlorobicyclo Compound : Expected to exhibit slower curing kinetics due to steric hindrance from the bicyclic core and chlorine substituents. Comparable to halogenated epoxy resins used in aerospace coatings.
  • DGEBA/DGEBF : Faster curing with amines or anhydrides, ideal for consumer electronics .

Environmental and Regulatory Considerations

  • Non-halogenated analogues like DGEBA and DGEBF face fewer restrictions but lack flame-retardant properties .

Research Findings and Data Gaps

  • Synthesis Challenges: No direct synthesis data exists for the hexachlorobicyclo compound. Analogous chlorinated epoxies require stringent control of reaction conditions to avoid dehydrohalogenation .

Biological Activity

2,2'-((1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-en-2-ylidene)bis(methyleneoxymethylene))bisoxirane is a complex organic compound derived from chlorendic acid, known for its significant biological activity and potential environmental impact. This article examines its biological properties, mechanisms of action, and related research findings.

This compound is characterized by a molecular formula of C18H12Cl6O4C_{18}H_{12}Cl_6O_4 and a molecular weight of approximately 473.0 g/mol . It features multiple chlorinated groups that contribute to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily linked to its effects on cellular processes and potential toxicity. Key areas of interest include:

  • Carcinogenic Potential : Research indicates that chlorinated compounds such as chlorendic acid can act as hepatocarcinogens in animal models . The compound may induce liver cell proliferation and alter gene expression related to cell growth and metabolism.
  • Enzyme Modulation : Studies have shown that exposure to similar chlorinated compounds can influence enzyme activities in the liver, such as increasing aminopyrine-N-demethylase activity while decreasing glucose 6-phosphatase levels . This suggests a potential for metabolic disruption.

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Hepatocyte Proliferation : Chlorinated compounds often stimulate the replication of liver cells, which can lead to tumor promotion under certain conditions .
  • Alteration of Gene Expression : The compound may affect the transcriptional regulation of genes involved in detoxification and metabolic processes, potentially leading to adverse health effects .

Case Study 1: Hepatic Effects in Animal Models

A study involving Fischer 344 rats demonstrated that exposure to chlorendic acid resulted in significant hepatic changes. The compound was absorbed effectively after oral administration and showed alterations in liver enzyme activities indicative of metabolic stress .

Case Study 2: Long-term Exposure Risks

Longitudinal studies have highlighted the risks associated with prolonged exposure to chlorinated compounds, including increased incidences of liver tumors in rodents. These findings underline the importance of evaluating long-term exposure scenarios for human health risk assessments .

Data Table: Summary of Biological Effects

Biological Activity Observed Effects Study Reference
HepatocarcinogenicityInduction of liver tumors
Enzyme Activity AlterationIncreased aminopyrine-N-demethylase activity
Gene Expression ChangesModulation of detoxification-related genes
Liver Cell ProliferationIncreased DNA synthesis in hepatocytes

Environmental Impact

The persistence and bioaccumulation potential of this compound raise concerns regarding its environmental impact. It has been classified as moderately persistent in soil with a half-life ranging between 140–280 days . Its breakdown products can also pose ecological risks.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2,2'-((1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-en-2-ylidene)bis(methyleneoxymethylene))bisoxirane, and how do solvent polarity and temperature influence yield?

  • Methodology : Use a stepwise epoxidation protocol under controlled anhydrous conditions. Solvent polarity (e.g., dichloromethane vs. toluene) should be tested to assess steric and electronic effects on the bicycloheptene intermediate. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) .
  • Key Challenge : High chlorine content may lead to side reactions (e.g., dehydrohalogenation); inert atmospheres (N₂/Ar) are critical.

Q. How can conflicting spectroscopic data (e.g., NMR vs. FT-IR) for this compound be resolved during structural characterization?

  • Methodology : Combine multiple techniques:

  • ¹H/¹³C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from the bicyclic core.
  • FT-IR : Focus on epoxy ring vibrations (1,250–1,000 cm⁻¹) and C-Cl stretches (750–550 cm⁻¹) for cross-validation.
  • Mass Spectrometry (HRMS) : Confirm molecular ion clusters to rule out impurities .

Q. What safety protocols are essential for handling this compound given its regulatory status in China and Vietnam?

  • Guidelines :

  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Waste Disposal : Follow China’s Inventory of Existing Chemical Substances (IECSC) for hazardous waste segregation .
    • Note : Although not listed in Vietnam’s restricted/banned chemical inventories, preemptive compliance with GHS classification (e.g., acute toxicity, environmental hazards) is advised .

Advanced Research Questions

Q. What mechanistic pathways explain the reactivity of the bicycloheptene core in ring-opening reactions with nucleophiles?

  • Experimental Design :

  • Kinetic Studies : Track epoxy ring-opening rates with amines/thiols under varying pH.
  • Computational Modeling : Use density functional theory (DFT) to map transition states and identify steric hindrance from hexachloro substituents.
    • Data Interpretation : Compare experimental activation energies with DFT-predicted values to validate mechanistic hypotheses .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) optimize polymerization processes involving this compound as a crosslinker?

  • Workflow :

  • Parameterization : Input epoxy group reactivity, steric parameters, and solvent diffusion coefficients.
  • Machine Learning : Train models on historical polymerization data to predict gelation times and network densities.
    • Outcome : Identify conditions (e.g., initiator concentration, temperature) that minimize defects in polymer matrices .

Q. What strategies resolve contradictions in thermal stability data (e.g., TGA vs. DSC) for this compound?

  • Methodology :

  • Controlled Atmosphere TGA : Perform under N₂ vs. air to assess oxidative decomposition pathways.
  • Modulated DSC : Separate overlapping thermal events (e.g., melting vs. degradation).
    • Advanced Analysis : Correlate with evolved gas analysis (EGA) to identify volatile byproducts (e.g., HCl, CO₂) .

Q. How does the compound’s stereochemistry influence its interaction with biological targets (e.g., enzyme inhibition)?

  • Approach :

  • Molecular Docking : Simulate binding poses with target proteins (e.g., cytochrome P450 isoforms).
  • In Vitro Assays : Compare IC₅₀ values of enantiomers resolved via chiral chromatography.
    • Challenge : Synthesizing enantiopure forms requires chiral catalysts or kinetic resolution .

Methodological Frameworks

Integrating Experimental Data with Theoretical Models: A Case Study on Solubility Parameters

  • Step 1 : Measure solubility in 10+ solvents (e.g., logP via shake-flask method).
  • Step 2 : Apply Hansen solubility parameters (HSPs) and group contribution methods to predict miscibility gaps.
  • Validation : Compare predictions with cloud-point titration results .

Designing Multi-Step Synthesis Routes with Scalability Constraints

  • Critical Factors :

  • Atom Economy : Minimize halogenated byproducts via catalytic epoxidation.
  • Process Safety : Avoid exothermic intermediates; use reaction calorimetry for hazard assessment.
    • Tool : Retro-synthetic analysis prioritizing C-O bond formation and bicyclic core stability .

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